5-fluoro-N-(2-sulfanylethyl)-1H-indole-2-carboxamide
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Overview
Description
Fica, also known as 1-Fluoroindan-1-carboxylic acid, is an organic compound belonging to the class of indolecarboxamides and derivatives. It contains a carboxamide group attached to an indole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoroindan-1-carboxylic acid typically involves the introduction of a fluorine atom into the indan-1-carboxylic acid structure. One common method is the fluorination of indan-1-carboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of 1-Fluoroindan-1-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoroindan-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Indan-1-carboxylic acid derivatives.
Reduction: Indan-1-ol derivatives.
Substitution: Various substituted indan-1-carboxylic acid derivatives.
Scientific Research Applications
1-Fluoroindan-1-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-Fluoroindan-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it has been shown to interact with caspase-7, an enzyme involved in apoptosis, thereby modulating cell death pathways . The fluorine atom in the compound enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 1-Fluoroindan-1-carboxylic acid (FICA)
- 1-Fluoro-2-indanone
- 1-Fluoro-3-indanone
- 1-Fluoro-4-indanone
Comparison: 1-Fluoroindan-1-carboxylic acid is unique due to its specific structural features, such as the presence of a carboxamide group attached to an indole ring. This structural configuration imparts distinct chemical and biological properties compared to other similar compounds. For instance, the fluorine atom in 1-Fluoroindan-1-carboxylic acid enhances its stability and reactivity, making it more suitable for certain applications in medicinal chemistry and biochemical research .
Properties
Molecular Formula |
C11H11FN2OS |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-fluoro-N-(2-sulfanylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H11FN2OS/c12-8-1-2-9-7(5-8)6-10(14-9)11(15)13-3-4-16/h1-2,5-6,14,16H,3-4H2,(H,13,15) |
InChI Key |
JFUIHGAGFMFNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)NCCS |
Origin of Product |
United States |
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